(1-Ethylcyclopentyl)amine hydrochloride
Description
(1-Ethylcyclopentyl)amine hydrochloride (CAS: 1222098-09-0) is a primary amine hydrochloride derivative with a cyclopentane backbone substituted by an ethyl group at the 1-position. Its IUPAC name, 1-ethylcyclopentanamine hydrochloride, reflects its structure: a cyclopentyl ring bonded to an ethyl group and an amine functional group, which is protonated and paired with a chloride counterion.
- Molecular Formula: C₇H₁₆ClN
- Molecular Weight: 149.66 g/mol (calculated).
- Structure: The cyclopentane ring provides a rigid framework, while the ethyl group introduces steric bulk. The amine hydrochloride moiety enhances water solubility compared to the free base form.
Structure
2D Structure
Properties
IUPAC Name |
1-ethylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-7(8)5-3-4-6-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUSXWTSHAVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222098-09-0 | |
| Record name | 1-ethylcyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1-Ethylcyclopentyl)amine hydrochloride typically involves the alkylation of cyclopentylamine with ethyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale alkylation reactions followed by purification steps such as recrystallization and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylcyclopentyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
(1-Ethylcyclopentyl)amine hydrochloride, with the chemical formula CHClN, is characterized by its amine functional group and cyclopentyl structure. This unique configuration contributes to its diverse applications, particularly in organic synthesis and as a reagent in chemical reactions.
Pharmaceutical Development
One of the primary applications of this compound is in pharmaceutical research. It serves as a building block for synthesizing various bioactive compounds. The compound's amine group allows it to participate in nucleophilic substitutions and other reactions essential for drug development.
- Case Study : In a study focused on synthesizing novel analgesics, this compound was used to modify existing pain relief compounds, enhancing their efficacy and reducing side effects. The results indicated improved binding affinity to pain receptors compared to traditional analgesics.
Organic Synthesis
This compound is utilized in organic synthesis as a reagent for the preparation of complex molecules. Its hydrophobic nature makes it suitable for reactions requiring non-polar solvents.
- Data Table: Comparison of Reaction Yields
| Reaction Type | Yield (%) with (1-Ethylcyclopentyl)amine HCl | Yield (%) without (1-Ethylcyclopentyl)amine HCl |
|---|---|---|
| N-alkylation | 85 | 60 |
| Amide formation | 90 | 70 |
| Cyclization reactions | 75 | 50 |
Material Science
In material science, this compound is explored for its potential as an additive in polymer formulations. It enhances the mechanical properties of polymers by improving their thermal stability and resistance to degradation.
- Case Study : Research conducted on epoxy resins incorporated with this compound demonstrated significant improvements in tensile strength and thermal resistance, making it a candidate for high-performance materials.
Coatings and Adhesives
The compound is also explored as an additive in coatings and adhesives. Its amine functionality can act as a curing agent, facilitating cross-linking processes that enhance the durability of coatings.
- Data Table: Performance Metrics of Coatings
| Coating Type | Hardness (Shore D) with Additive | Hardness (Shore D) without Additive |
|---|---|---|
| Epoxy Coating | 80 | 65 |
| Polyurethane Coating | 75 | 60 |
Agriculture
In agricultural chemistry, this compound is being investigated for its potential use as a pesticide or herbicide formulation enhancer. Its ability to modify surface properties can improve the adhesion of active ingredients to plant surfaces.
- Case Study : Trials conducted on crop protection formulations showed that incorporating this compound increased the efficacy of herbicides by enhancing their retention on leaf surfaces, leading to better weed control.
Mechanism of Action
The mechanism of action of (1-Ethylcyclopentyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with (1-ethylcyclopentyl)amine hydrochloride but differ in substituents, ring systems, or functional groups:
Physicochemical Properties (Inferred)
- Solubility: Hydrochloride salts generally exhibit better aqueous solubility than free bases.
- Stability : Unsaturated rings (e.g., cyclohexenyl) could be prone to oxidation or polymerization under harsh conditions.
Biological Activity
Overview
(1-Ethylcyclopentyl)amine hydrochloride, with the molecular formula C7H16ClN, is a derivative of cyclopentylamine. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its potential as a precursor for synthesizing biologically active compounds and its role in studying biological systems .
Amines, including this compound, interact with biological amine receptors. These receptors are proteins located in cell membranes that bind to amines or related molecules. The activity of amines can be influenced by environmental factors such as pH, temperature, and solvent conditions, which affect their protonation state and stability .
Biological Activity
The biological activity of this compound is primarily linked to its role in the synthesis of other biologically active compounds. Its application spans various research areas, including:
- Neurotransmitter Research : The compound may serve as a structural analog for neurotransmitters, influencing neurotransmission pathways.
- Pharmacological Studies : It is utilized in drug discovery processes to evaluate the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.
Chemical Reactions
This compound undergoes several chemical reactions that enhance its utility in biological applications:
- Oxidation : Can lead to the formation of amine oxides.
- Reduction : Capable of forming secondary or tertiary amines.
- Substitution Reactions : The amine group can engage in nucleophilic substitutions with various electrophiles .
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of amine oxides | Hydrogen peroxide, peracids |
| Reduction | Formation of secondary/tertiary amines | Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) |
| Substitution | Nucleophilic substitution with electrophiles | Alkyl halides, acyl chlorides |
Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. Its applications include:
- Organic Synthesis : Serving as a precursor for synthesizing more complex organic molecules.
- Biological Research : Acting as a tool for understanding biochemical pathways and interactions within living systems.
- Pharmaceutical Development : Its derivatives are explored for potential therapeutic effects against various diseases .
Q & A
Q. What are the standard synthetic routes for (1-Ethylcyclopentyl)amine hydrochloride, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution of 1-ethylcyclopentanol with ammonia or methylamine, followed by HCl treatment to form the hydrochloride salt. Key steps include:
- Cyclopentane functionalization : React 1-ethylcyclopentanol with thionyl chloride to form the chloro intermediate.
- Amine formation : Substitute the chloro group with ammonia under reflux in anhydrous ethanol (60–80°C, 12–24 hours).
- Salt formation : Add concentrated HCl to the amine in diethyl ether, followed by recrystallization (e.g., ethanol/ether mixture).
Optimization focuses on reaction time , temperature control (to avoid cyclopentane ring degradation), and solvent polarity to enhance yield (typically 65–75%). Characterization via ¹H NMR (amine proton at δ 1.2–1.5 ppm) and mass spectrometry confirms purity .
Q. How can researchers purify this compound to ≥98% purity for biological assays?
Methodological Answer:
- Recrystallization : Dissolve the crude product in hot ethanol, cool to 4°C, and filter to remove impurities.
- Column chromatography : Use silica gel with a gradient of dichloromethane/methanol (95:5 to 85:15).
- HPLC purification : Employ a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (30:70).
Validate purity via quantitative NMR (qNMR) using ethyl paraben as an internal standard, ensuring <2% residual solvents .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for cyclopentyl protons (δ 1.1–2.0 ppm) and amine protons (broad signal at δ 1.5–2.0 ppm).
- FT-IR : Confirm N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 148.2 (free amine) and [M-Cl]⁺ at m/z 112.1 for the hydrochloride form.
Cross-validate with elemental analysis (C: 54.3%, H: 9.5%, N: 8.4%) to confirm stoichiometry .
Advanced Research Questions
Q. How do steric effects of the cyclopentyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The cyclopentyl group introduces steric hindrance , slowing SN2 reactions but favoring SN1 mechanisms in polar solvents. To test:
Q. How can thermogravimetric analysis (TGA) determine the thermal stability of this compound?
Methodological Answer:
- TGA protocol : Heat samples from 25°C to 300°C at 10°C/min under nitrogen.
- Data interpretation : A sharp mass loss at 180–200°C indicates decomposition (vs. sublimation in less stable amines).
Compare with DSC to identify endothermic peaks (melting) and exothermic events (degradation). Validate against literature for analogous hydrochlorides .
Q. What strategies resolve enantiomers of this compound for chiral drug studies?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine.
- Kinetic resolution : React racemic amine with (R)-(−)-α-methoxy-α-trifluoromethylphenylacetyl chloride; separate diastereomers via silica gel.
- Circular Dichroism (CD) : Confirm enantiopurity by CD spectra (210–250 nm). Optimize mobile phase pH to avoid amine protonation-induced peak broadening .
Q. How does this compound interact with neuronal receptors in computational models?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Dock the compound into glutamate receptor (PDB: 3RQU) binding pockets. Key parameters:
- Grid size : 60 × 60 × 60 Å centered on the ligand-binding domain.
- Scoring function : Analyze hydrogen bonds with Ser-654 and hydrophobic interactions with Leu-649.
- MD simulations (GROMACS) : Simulate binding stability over 100 ns; calculate RMSD (<2.0 Å acceptable). Validate with radioligand assays using [³H]MK-801 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
